

Spectroscopic data of 1,2,4,5-tetrabromobenzene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,2,4,5-Tetrabromobenzene

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1,2,4,5-Tetrabromobenzene**

This guide provides a comprehensive analysis of the spectroscopic data for **1,2,4,5-tetrabromobenzene** (TBB), a key compound in materials science and a significant metabolite of hexabromobenzene flame retardants.^[1] As drug development professionals and researchers, understanding the precise spectroscopic fingerprint of such molecules is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding the interpretation in the fundamental principles of molecular structure and symmetry.

Molecular Structure and Symmetry: The Key to Spectral Simplicity

1,2,4,5-Tetrabromobenzene (CAS 636-28-2) is a highly symmetrical molecule with the chemical formula $C_6H_2Br_4$.^[2] Its planar aromatic ring with four bromine substituents gives it D_{2h} point group symmetry. This high degree of symmetry is the primary determinant of its relatively simple spectroscopic signatures, particularly in NMR. The two protons are chemically and magnetically equivalent, as are the two protonated carbons. Likewise, the four bromine-substituted carbons are equivalent to each other. Understanding this equivalence is the foundational insight for interpreting the spectra that follow.

Caption: Molecular structure of **1,2,4,5-Tetrabromobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For TBB, its symmetry results in remarkably clean and simple spectra.

¹H NMR Spectroscopy

- Expertise & Experience: Due to the molecule's symmetry, the two protons at positions 3 and 6 are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. The strong electron-withdrawing effect of the four bromine atoms deshields the remaining protons, shifting this signal downfield compared to benzene (7.34 ppm).
- Data Interpretation: The ¹H NMR spectrum of **1,2,4,5-tetrabromobenzene** exhibits a single peak, confirming the structural symmetry.^{[3][4]}

Parameter	Value	Solvent
Chemical Shift (δ)	~7.7 ppm	CDCl_3
Multiplicity	Singlet (s)	CDCl_3
Integration	2H	CDCl_3

- Trustworthiness (Self-Validating Protocol):

- Sample Preparation: Dissolve approximately 5-10 mg of **1,2,4,5-tetrabromobenzene** in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is standard for non-polar to moderately polar analytes, offering good solubility and a clean spectral window.[\[5\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: A standard pulse sequence is sufficient. Due to the simple spectrum, only a few scans (e.g., 8-16) are typically required to achieve an excellent signal-to-noise ratio.
- Validation: The presence of a single sharp singlet integrating to two protons, alongside the solvent and TMS peaks, validates the sample's identity and high purity.

^{13}C NMR Spectroscopy

- Expertise & Experience: The $D_2\text{h}$ symmetry also simplifies the ^{13}C NMR spectrum. We expect only two signals: one for the two equivalent protonated carbons (C3 and C6) and another for the four equivalent brominated carbons (C1, C2, C4, and C5). The carbons directly bonded to the highly electronegative bromine atoms will be significantly deshielded and thus appear further downfield.
- Data Interpretation: The proton-decoupled ^{13}C NMR spectrum confirms the presence of two distinct carbon environments.[\[6\]](#)[\[7\]](#)

Parameter	Value	Assignment	Solvent
Chemical Shift (δ)	~136 ppm	C-H	CDCl_3
Chemical Shift (δ)	~124 ppm	C-Br	CDCl_3

- Trustworthiness (Self-Validating Protocol):

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Acquire on a broadband-equipped NMR spectrometer.
- Acquisition: A standard proton-decoupled pulse sequence is used. As ^{13}C has a low natural abundance and can have long relaxation times (especially for quaternary carbons like C-Br), a greater number of scans and a sufficient relaxation delay (e.g., 2-5 seconds) are necessary for quantitative accuracy.
- Validation: The observation of exactly two sharp singlets in the aromatic region is a strong confirmation of the 1,2,4,5-substitution pattern. The relative intensity of the C-Br signal may be lower than the C-H signal due to longer relaxation times,

which is a known phenomenon for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure.

- **Expertise & Experience:** For **1,2,4,5-tetrabromobenzene**, the key diagnostic peaks arise from the vibrations of the benzene ring and its substituents. We anticipate observing:
 - Aromatic C-H Stretch: A weak to medium band just above 3000 cm^{-1} .
 - Aromatic C=C Stretch: A series of bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.
 - C-H Out-of-Plane Bending: A strong band in the $900\text{-}850\text{ cm}^{-1}$ region, which is highly characteristic of two adjacent hydrogens on a benzene ring (a "lone" hydrogen, in this case, twice over).
 - C-Br Stretch: Strong absorptions in the fingerprint region, typically below 1000 cm^{-1} .
- **Data Interpretation:** The IR spectrum provides clear evidence for the substituted aromatic system.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
$\sim 3080\text{ cm}^{-1}$	Weak-Medium	Aromatic C-H Stretch
$\sim 1435\text{ cm}^{-1}$	Strong	Aromatic C=C Ring Stretch
$\sim 1330\text{ cm}^{-1}$	Strong	Aromatic C=C Ring Stretch
$\sim 870\text{ cm}^{-1}$	Strong	C-H Out-of-Plane Bending (lone Ar-H)
Below 1000 cm^{-1}	Strong	C-Br Stretch

- **Trustworthiness (Self-Validating Protocol):**
 - **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is a rapid and reliable method requiring minimal sample preparation.
 - **Sample Preparation (KBr Pellet):** Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. This method often yields higher resolution spectra.
 - **Acquisition:** Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
 - **Validation:** The presence of the characteristic C-H out-of-plane bend around 870 cm^{-1} is a strong indicator of the 1,2,4,5-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly powerful due to the distinct isotopic patterns of halogens.

- **Expertise & Experience:** Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. A molecule containing four bromine atoms will therefore exhibit a highly characteristic molecular ion cluster (M^+ , $[\text{M}+2]^+$, $[\text{M}+4]^+$, $[\text{M}+6]^+$, $[\text{M}+8]^+$). The relative intensities of these peaks follow a binomial distribution (approximately 1:4:6:4:1), providing definitive proof of the presence of four bromine atoms. The nominal molecular weight is 394 g/mol .[\[2\]](#)[\[10\]](#)
- **Data Interpretation:** The electron ionization (EI) mass spectrum shows a clear molecular ion cluster and logical fragmentation. [\[10\]](#)[\[11\]](#)

m/z (Mass/Charge)	Relative Intensity	Assignment
390, 392, 394, 396, 398	~1:4:6:4:1	Molecular Ion Cluster $[\text{C}_6\text{H}_2\text{Br}_4]^+$
311, 313, 315, 317	Variable	Fragment Ion $[\text{M}-\text{Br}]^+$
232, 234, 236	Variable	Fragment Ion $[\text{M}-2\text{Br}]^+$
153, 155	Variable	Fragment Ion $[\text{M}-3\text{Br}]^+$
74, 76	Variable	Fragment Ion $[\text{C}_6\text{H}_2]^+$ and $[\text{M}-4\text{Br}]^+$ respectively

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M_2Br [label=" $[\text{C}_6\text{H}_2\text{Br}_2]^+$  \n m/z = 232-236"];
M_3Br [label=" $[\text{C}_6\text{H}_2\text{Br}]^+$  \n m/z = 153-155"];
M_4Br [label=" $[\text{C}_6\text{H}_2]^+$  \n m/z = 74"];
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M_Br -> M_2Br [label="- Br•"];
M_2Br -> M_3Br [label="- Br•"];
M_3Br -> M_4Br [label="- Br•"];
}
```

Caption: Primary fragmentation pathway for **1,2,4,5-Tetrabromobenzene** in EI-MS.

- **Trustworthiness (Self-Validating Protocol):**
 - **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

- Sample Introduction: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) and inject it into the GC. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
- Ionization: Use a standard EI energy of 70 eV.
- Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).
- Validation: The observation of the correct molecular weight and the characteristic 1:4:6:4:1 isotopic cluster for the molecular ion provides extremely high confidence in the compound's identity and elemental formula.

Summary and Conclusion

The spectroscopic analysis of **1,2,4,5-tetrabromobenzene** provides a textbook example of how molecular symmetry simplifies complex data. Each technique provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Technique	Key Feature	Interpretation
¹ H NMR	Single peak (singlet) at ~7.7 ppm	Two equivalent aromatic protons
¹³ C NMR	Two peaks at ~136 ppm and ~124 ppm	Two C-H and four C-Br equivalent carbons
IR	Strong absorption at ~870 cm ⁻¹	Characteristic C-H bend for the substitution pattern
MS (EI)	Molecular ion cluster (m/z 390-398) with a ~1:4:6:4:1 intensity pattern	Definitive evidence of four bromine atoms

This comprehensive spectroscopic profile serves as a reliable reference for researchers in materials science, environmental analysis, and drug development, ensuring the accurate identification and characterization of **1,2,4,5-tetrabromobenzene**.

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